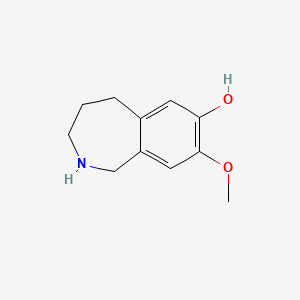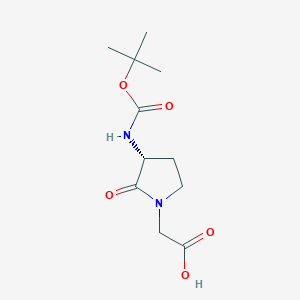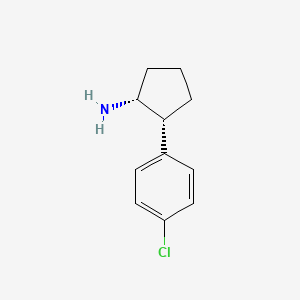
3-Cyclohexylaniline
Overview
Description
Synthesis Analysis
The synthesis of cyclohexylanilines, including 3-Cyclohexylaniline, can be directed by a bifunctional palladium/acid catalyst from nitrobenzenes . This process involves the use of Pd/C and methanesulfonic acid .Molecular Structure Analysis
The molecular structure of 3-Cyclohexylaniline is represented by the InChI Code: 1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 . This indicates that the compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Scientific Research Applications
Inhibition of Aromatase Enzyme
3-Cyclohexylaniline and its derivatives have been studied for their ability to inhibit the aromatase enzyme, which is crucial in estrogen synthesis. A study found that 4-Cyclohexylaniline is an effective inhibitor of testosterone and androstenedione aromatization, exhibiting competitive inhibition and high potency compared to other compounds. This inhibition is significant as it influences estrogen production and could be relevant in treating estrogen-dependent conditions (Kellis & Vickery, 1984).
Potential in Immunosuppressive Therapy
3-Cyclohexylaniline derivatives have shown promise in immunosuppressive therapy. For instance, a study demonstrated that a combination of N-(3'4'-dimethoxycinnamoyl) anthranilic acid with cyclosporin A effectively inhibits acute liver rejection in a rat model, suggesting potential applications in reducing the side effects of cyclosporin A in transplant recipients (Xu Yong-gang et al., 2014).
Analgesic and Anti-inflammatory Properties
Some N-acylated derivatives of cyclohexylaniline have been investigated for their analgesic, anti-inflammatory, and antiallergic activities. Certain compounds have shown comparable analgesic action to naproxen, though the anti-inflammatory and antiallergic activities were minimal (de Meglio et al., 1984).
Effects on Epidermal DNA Synthesis
Cycloheximide, a derivative of cyclohexylaniline, has been used in studying the effects of cytotoxic drugs on epidermal DNA synthesis. This research provides insights into determining optimal therapeutic doses and schedules for topically applied drugs in dermatology (Marshall et al., 1979).
Antifibrinolytic Activity
The antifibrinolytically active isomer of p-aminomethyl cyclohexane carboxylic acid (AMCA) has shown significant potential as a fibrinolytic inhibitor, which could have implications in treating bleeding disorders. It inhibits plasminogen activation and has been effective in stopping bleeding caused by fibrinolysis (Andersson et al., 2009).
Therapeutic Advances in Inflammatory Bowel Disease
Cycloheximide has been referenced in the context of identifying advances in drug therapy for inflammatory bowel disease. It highlights the evolving landscape of pharmacological interventions in treating such conditions (Peppercorn, 1990).
Safety And Hazards
3-Cyclohexylaniline is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJTHLWDZQCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314093 | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylaniline | |
CAS RN |
5369-21-1 | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

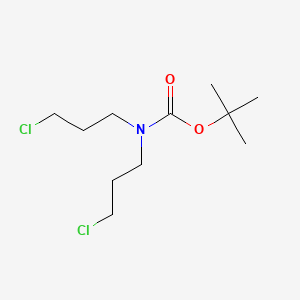
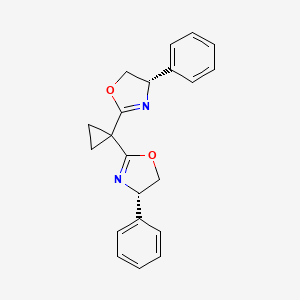

![2-[(7-Chloro-2-quinoxalinyl)oxy]propanoic acid](/img/structure/B1641553.png)
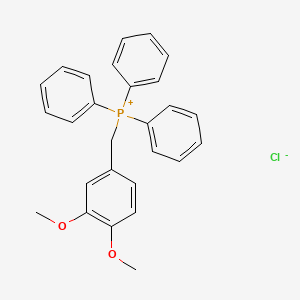
![Tert-butyl N-[5-(2,5-dioxopyrrol-1-yl)pentyl]carbamate](/img/structure/B1641558.png)
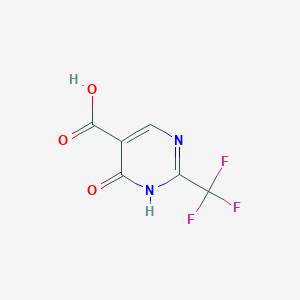
![2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole](/img/structure/B1641568.png)
![(2e)-3-(4-[2-(Dimethylamino)ethoxy]phenyl)prop-2-enoic acid](/img/structure/B1641575.png)
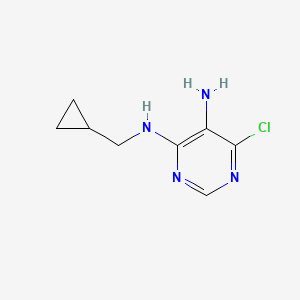
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-Imidazole](/img/structure/B1641587.png)
